N-(1H-indazol-6-yl)-2-piperidinoacetamide
Overview
Description
N-(1H-indazol-6-yl)-2-piperidinoacetamide is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of N-(1H-indazol-6-yl)-2-piperidinoacetamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF, which is a signal protein produced by cells that stimulates the formation of blood vessels.
Mode of Action
This compound interacts with its target, VEGFR2, by inhibiting its activity . This inhibition prevents the receptor from responding to VEGF, thereby disrupting the signaling pathway that leads to the formation of new blood vessels.
Biochemical Pathways
The inhibition of VEGFR2 by this compound affects the VEGF signaling pathway . This pathway is crucial for angiogenesis, the process by which new blood vessels form from pre-existing vessels. By inhibiting VEGFR2, the compound disrupts this pathway, potentially limiting the growth of tumors, which rely on angiogenesis for their growth and survival .
Result of Action
The inhibition of VEGFR2 by this compound can lead to a decrease in angiogenesis . This could potentially limit the growth of tumors, as they rely on the formation of new blood vessels for their growth and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . This can be achieved under catalyst- and solvent-free conditions or using transition metal catalysts such as copper or silver .
Industrial Production Methods
Industrial production methods for N-(1H-indazol-6-yl)-2-piperidinoacetamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-6-yl)-2-piperidinoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(1H-indazol-6-yl)-2-piperidinoacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole: Known for its inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and its mutants.
®-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea: Identified as a potent TRPV1 antagonist with significant pharmacological properties.
Uniqueness
N-(1H-indazol-6-yl)-2-piperidinoacetamide stands out due to its unique combination of the indazole and piperidinoacetamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-2-piperidin-1-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-14(10-18-6-2-1-3-7-18)16-12-5-4-11-9-15-17-13(11)8-12/h4-5,8-9H,1-3,6-7,10H2,(H,15,17)(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZWZRZBHXVQIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC3=C(C=C2)C=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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